

Improving peak shape with the AS19 anion exchange column

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Compound of Interest

Compound Name: AS19

Cat. No.: B1667631

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AS19 Anion Exchange Column Technical Support Center

Welcome to the technical support center for the **AS19** anion exchange column. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues to achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What are the typical applications of the IonPac **AS19** column?

The IonPac **AS19** column is designed for the analysis of oxyhalides (like bromate, chlorite, and chlorate) and common inorganic anions in various sample matrices, including drinking water, groundwater, and wastewater.^{[1][2]} It meets the performance requirements of U.S. EPA Methods 300.0 and 300.1 for determining oxyhalide byproducts from drinking water disinfection.^{[1][2]}

Q2: What are the recommended operating conditions for the **AS19** column?

For reproducible results, it is recommended to operate the **AS19** column under the conditions specified in the product manual. Key parameters are summarized in the table below.

Parameter	Recommendation
Operating Temperature	30 °C for reproducible retention times and resolution.[1][2][3][4]
Eluent	Potassium hydroxide (KOH) generated by an Eluent Generator (RFIC-EG™ systems) is recommended to minimize baseline shifts and improve detection limits.[1]
Suppressor	ASRS® 300 or ACES™ 300 Anion Suppressor for optimal performance and low background conductivity.[1][5]
Flow Rate	Varies by column dimension. For example, a 4 mm column is typically run at 1 mL/min, a 2 mm column at 0.25 mL/min, and a 0.4 mm capillary column at 10 µL/min to maintain the same linear velocity.[4]
Maximum Pressure	The standard AS19 has a lower pressure limit than the AS19-4µm. The AS19-4µm can operate up to 5,000 psi, requiring a high-pressure IC system.[4]

Q3: Can organic solvents be used with the **AS19** column?

Yes, the IonPac **AS19** column is compatible with organic solvents.[1][2] Solvents can be used to enhance analyte solubility, modify column selectivity, or for effective column cleanup.[1][2] The **AS19-4µm** is compatible with eluents containing 0 to 100% organic solvents.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, focusing on improving peak shape.

Problem 1: Peak Fronting

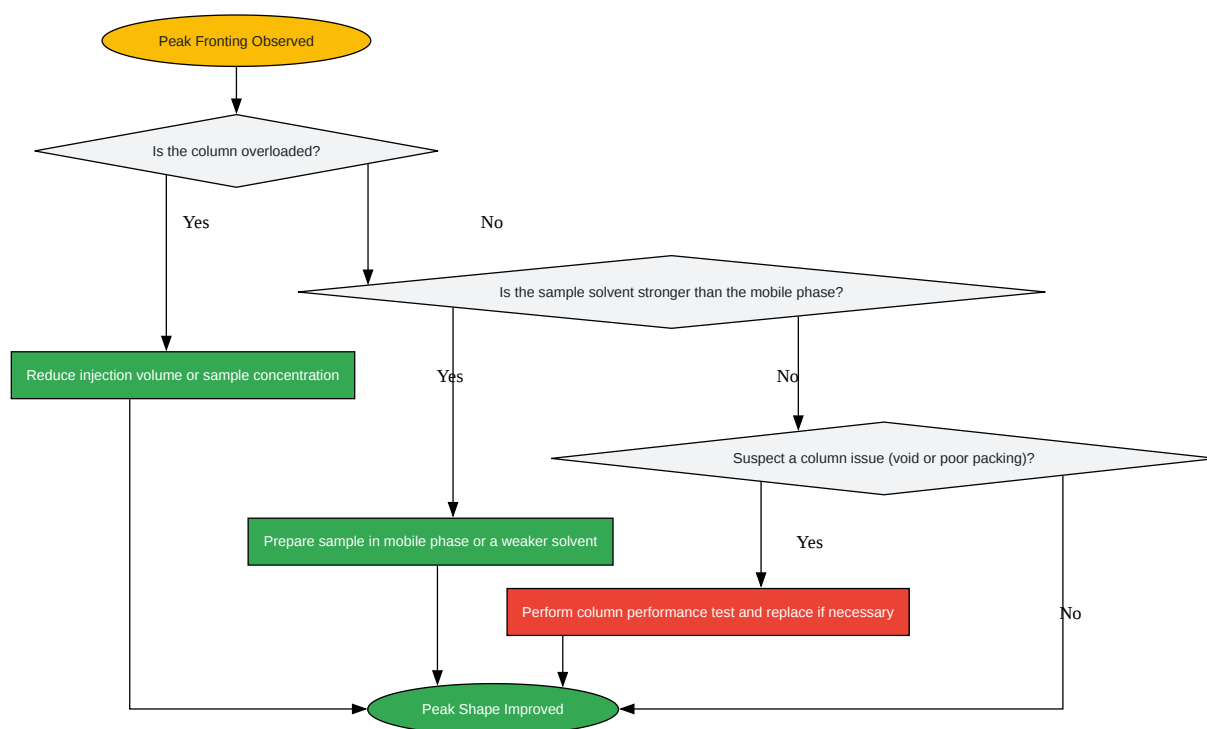
Peak fronting is characterized by a leading edge of the peak that is less steep than the tailing edge.^[6]

Q: My peaks are fronting. What are the common causes and how can I fix it?

A: Peak fronting can be caused by several factors. The following table outlines potential causes and their corresponding solutions.

Potential Cause	Recommended Action
Column Overload	This is a common cause of peak fronting. ^{[7][8]} ^[9] Reduce the injection volume or dilute the sample to decrease the mass of analyte loaded onto the column. ^{[3][8]}
Column Void	A void at the head of the column can cause peak distortion. ^[7] This can result from pressure shocks or dissolution of the packing material. Replace the column if a void is suspected. ^[3]
Sample Solvent Incompatibility	If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting. ^{[8][10]} Whenever possible, dissolve your sample in the mobile phase or a weaker solvent. ^{[8][11]}
Poor Column Packing	An improperly packed column can lead to fronting. ^[9] If you suspect this is the issue, a column performance test should be conducted. Repacking may be necessary, or using a prepacked column is recommended. ^[9]

A logical workflow for troubleshooting peak fronting is illustrated in the diagram below.



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Caption: Troubleshooting workflow for peak fronting.

Problem 2: Peak Tailing

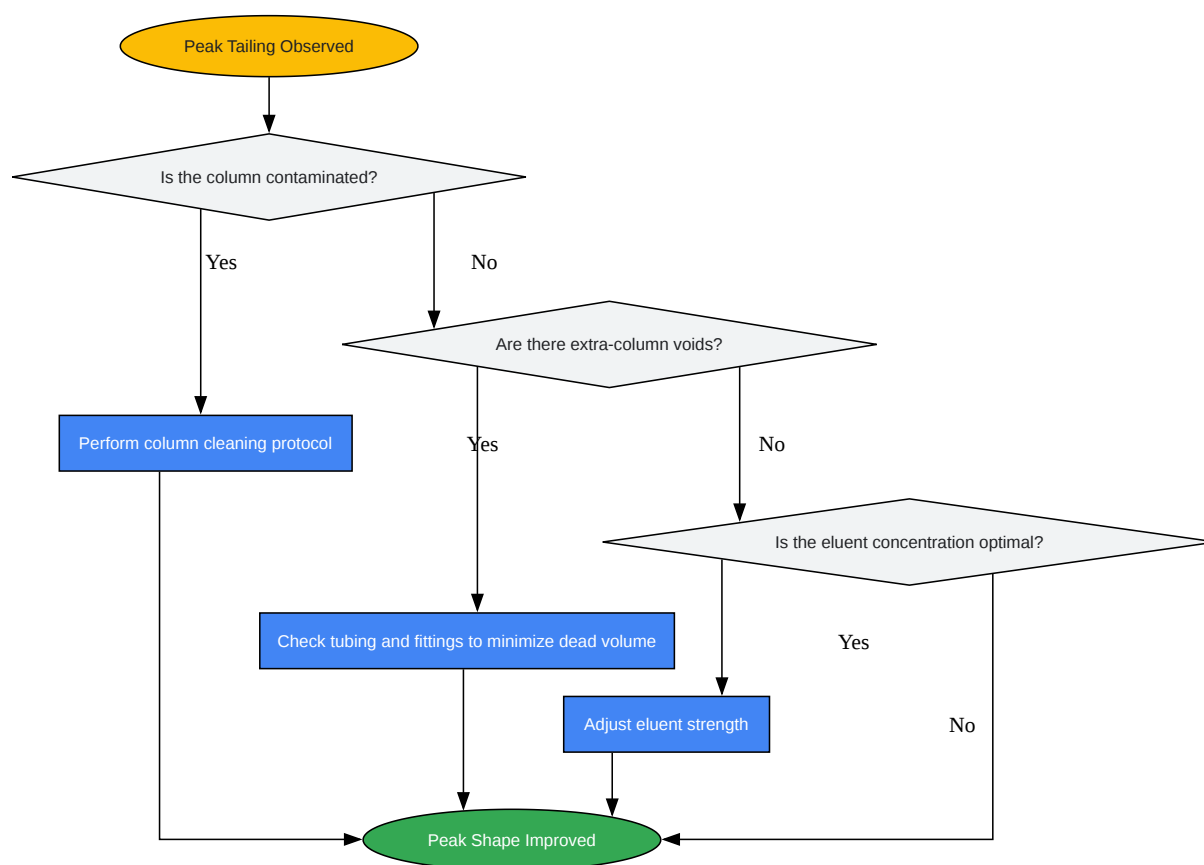
Peak tailing appears as an asymmetry where the latter half of the peak is broader than the front half.[6][12]

Q: I'm observing peak tailing. What could be the cause and what should I do?

A: Peak tailing is a common issue that can often be resolved by addressing secondary interactions or system issues.

Potential Cause	Recommended Action
Secondary Interactions	Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups, can cause tailing, especially for basic compounds.[12][13] Adjusting the mobile phase pH can help minimize these interactions.[13]
Column Contamination	Contaminants in the column can lead to peak tailing.[4] For example, iron oxide can cause sulfate and phosphate to tail.[4] A proper column cleaning should be performed.
Extra-column Volume	Excessive volume in the tubing and connections between the injector and detector can cause peak broadening and tailing.[14] Ensure you are using tubing with the appropriate inner diameter (e.g., 0.005" PEEK for 2 mm columns) and that all connections are made properly to minimize dead volume.[4][15]
Incorrect Eluent Concentration	An eluent that is too weakly retained compared to an overloaded analyte can lead to peak tailing.[16][17] Ensure the eluent concentration is appropriate for your sample matrix and analyte concentrations.

The following diagram illustrates the decision-making process for addressing peak tailing.



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Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

Protocol 1: Column Start-Up

A proper start-up procedure is crucial for column performance and longevity.

- **Prepare the Eluent:** Prepare the eluent as specified in the Quality Assurance Report (QAR) that was shipped with your column.[\[4\]](#)
- **Flush the Column:** With the column outlet disconnected from the suppressor and directed to waste, flush the column with the prepared eluent for at least 30 minutes.[\[4\]](#) This removes the storage solution.
- **Install the Column:** Install the column in the column module.[\[4\]](#)
- **Equilibrate the System:** Connect the column outlet to the suppressor and continue to pump eluent until a stable baseline is achieved.
- **Performance Verification:** Inject a test standard as described in the QAR. Continue making injections until you achieve reproducible retention times.[\[4\]](#)

Protocol 2: Column Cleaning for Hydrophilic Contamination

This procedure is for removing hydrophilic contamination of low and high valence ions.

- **Disconnect from Suppressor:** Disconnect the column from the suppressor and direct the outlet to waste.
- **Low Valence Contamination:**
 - Prepare a cleaning solution that is a 10x concentrate of the most concentrated eluent used in your application (e.g., if you use 20 mM KOH, prepare 200 mM KOH).[\[4\]](#)
 - Pump this solution through the column at the normal flow rate for 30-60 minutes.
- **High Valence Contamination:**
 - For high valence hydrophilic ions, use a concentrated acid solution such as 1 to 3 M HCl.[\[4\]](#)

- Pump the acid solution through the column for 30-60 minutes.
- Rinse: After cleaning, rinse the column thoroughly with deionized water.
- Re-equilibrate: Re-equilibrate the column with your mobile phase until the baseline is stable before reconnecting it to the suppressor.

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